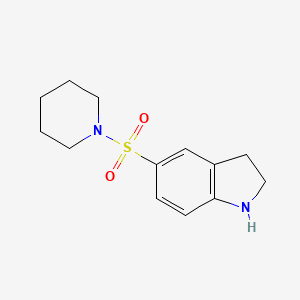

![molecular formula C5H7N3O2S2 B1609557 Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate CAS No. 72836-12-5](/img/structure/B1609557.png)

Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate

Overview

Description

Scientific Research Applications

Diuretic Activity : 1,3,4-Thiadiazoles, a class to which Methyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate belongs, have shown promising results as diuretic agents. A study synthesized derivatives of 1,3,4-thiadiazoles and tested their diuretic activity on Swiss albino mice. The results indicated a significant increase in urinary excretion of both water and electrolytes for certain derivatives (Ergena, Rajeshwar, & Solomon, 2022).

Antimicrobial Agents : Formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a compound related to Methyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate, were synthesized and evaluated for their antimicrobial activity. The study found that these compounds showed moderate activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Antihypertensive α-Blocking Agents : Research on the synthesis and reactions of compounds related to Methyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate revealed that they could have potential as antihypertensive α-blocking agents. The pharmacological screening indicated good antihypertensive activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Cephem Antibiotics : A study on the practical preparation of a Z-isomer of a compound closely related to Methyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate revealed its importance as the common acyl moiety of clinically useful cephem antibiotics (Tatsuta et al., 1994).

Antibacterial and Antifungal Activities : Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles, related to the chemical structure , were synthesized and showed significant antibacterial and antifungal activity (Lamani, Shetty, Kamble, & Khazi, 2009).

Corrosion Inhibition : Thiadiazole derivatives, including those similar to Methyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate, have been utilized as corrosion inhibitors for mild steel in acidic media. Their efficiency was evaluated through various techniques, including weight loss and electrochemical impedance (Rafiquee, Khan, Saxena, & Quraishi, 2007).

Mechanism of Action

Target of Action

Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate primarily targets the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This process is critical for the survival of certain bacteria, such as Helicobacter pylori , as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .

Result of Action

The result of the action of Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate is the inhibition of the urease enzyme . This inhibition disrupts the conversion of urea to ammonia and carbon dioxide, affecting the survival of certain bacteria .

properties

IUPAC Name |

methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S2/c1-10-3(9)2-11-5-8-7-4(6)12-5/h2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSFIPIQXCHMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428931 | |

| Record name | Methyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate | |

CAS RN |

72836-12-5 | |

| Record name | Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72836-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[(Z)-[(3Z)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B1609474.png)

![[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1609487.png)